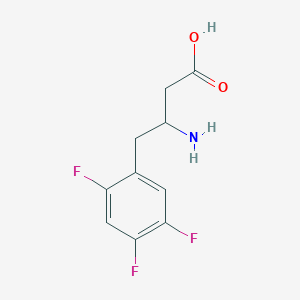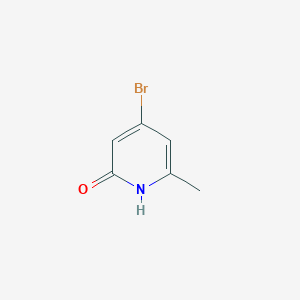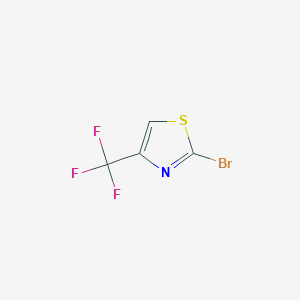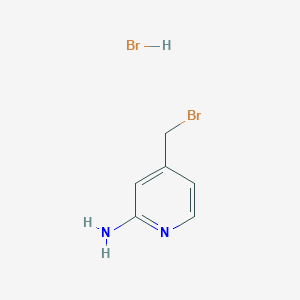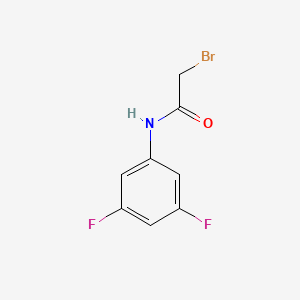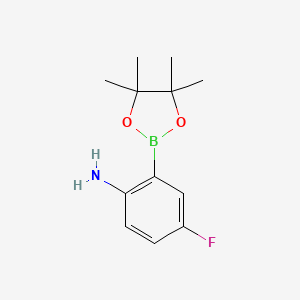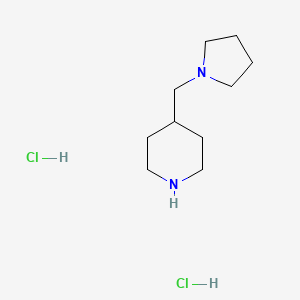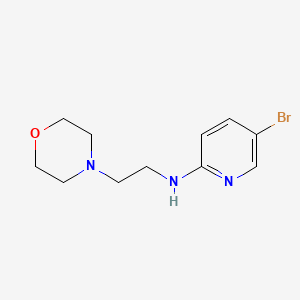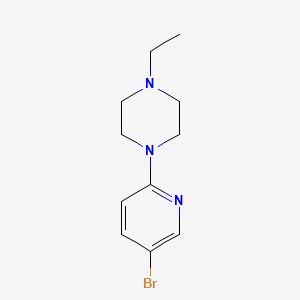![molecular formula C13H9BrN2 B1290546 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine CAS No. 953414-75-0](/img/structure/B1290546.png)
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C13H9BrN2 . It has a molecular weight of 273.13 .
Synthesis Analysis
The synthesis of “5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine” and its derivatives has been reported in the literature . The compound has been used in the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .Molecular Structure Analysis
The InChI code for “5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine” is 1S/C13H9BrN2/c14-11-6-10-7-12 (16-13 (10)15-8-11)9-4-2-1-3-5-9/h1-8H, (H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine” include a density of 1.8±0.1 g/cm3, boiling point of 311.3±22.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C . The compound also has an enthalpy of vaporization of 53.0±3.0 kJ/mol and a flash point of 142.1±22.3 °C .Scientific Research Applications
Cancer Therapeutics: FGFR Inhibitors
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is involved in various types of tumors . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer . Targeting FGFRs represents an attractive strategy for cancer therapy, and derivatives of this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis .
Kinase Inhibition
The compound’s derivatives have been reported to exhibit significant activity in kinase inhibition . Kinases are enzymes that play a crucial role in signal transduction and are involved in regulating various cellular processes such as metabolism, cell cycle progression, and apoptosis. Inhibiting specific kinases can be a therapeutic approach to treat diseases like cancer, where kinase activity is often dysregulated .
Antimicrobial Activity
Research has indicated that derivatives of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine may possess antimicrobial properties . This could be particularly useful in the development of new antibiotics or antiseptics, especially in an era where antibiotic resistance is a growing concern.
Neurological Disorders: MLK3 Inhibition
This compound has been used in the synthesis of inhibitors targeting Mixed Lineage Kinase 3 (MLK3) . MLK3 is implicated in the pathogenesis of several neurological disorders, and its inhibition could lead to potential treatments for diseases such as Alzheimer’s and Parkinson’s.
Drug Discovery and Development
The structural features of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine make it an attractive scaffold for drug discovery research . Its versatility allows for the synthesis of various derivatives, which can be screened for a wide range of biological activities, leading to the development of new therapeutic agents.
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine interacts with its targets by inhibiting the FGFR kinase. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFR by 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and make it an appealing lead compound for further optimization .
Result of Action
In vitro studies have shown that 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
properties
IUPAC Name |
5-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-10-7-12(16-13(10)15-8-11)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKZJMXSXCDCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC(=CN=C3N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635302 | |
| Record name | 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
953414-75-0 | |
| Record name | 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



